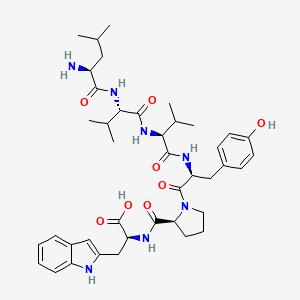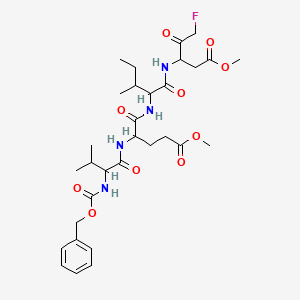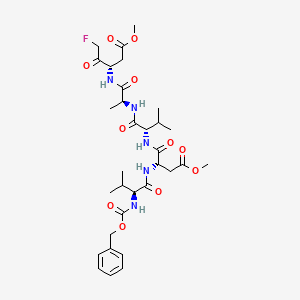
Photo-lysine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photo-lysine hydrochloride, a new lysine-based photo-reactive amino acid, captures proteins that bind lysine post-translational modifications.
科学的研究の応用
Structural Analysis and Modification : Photo-lysine hydrochloride and its variants have been studied for their molecular structure and behavior under different conditions. For instance, Poly-L-lysine hydrochloride has been investigated for its structural changes in response to hydration, revealing insights into its pleated-sheet and alpha-helix structures (Shmueli & Traub, 1965).
Biological Applications : Research has demonstrated the incorporation of lysine-based photo-reactive amino acids like photo-lysine in proteins. This incorporation allows for the capture and identification of proteins that recognize lysine post-translational modifications, providing a tool for studying histone modifications and other protein interactions (Yang et al., 2016).
Antimicrobial Photoinactivation : Polylysine hydrochloride has been used to create polycationic conjugates with photosensitizers like chlorin(e6), showing efficacy in the photodynamic inactivation of various bacteria (Tegos et al., 2006).
Nano-Detoxification Agents : Lysine-functionalized dendrimers have been synthesized for potential applications in capturing organic toxins, such as pesticides. These bioactive polymers show promise in applications ranging from drug delivery to environmental detoxification (Durán-Lara et al., 2015).
Photocrosslinking in Hydrogels : The use of lysine dipeptides in the formation of hydrogels has been explored. These hydrogels, when functionalized with compounds like coumarin, can be photo-crosslinked to enhance their mechanical properties, highlighting potential applications in biotechnology and materials science (Kim et al., 2015).
特性
分子式 |
C₆H₁₄Cl₂N₄O₂ |
|---|---|
分子量 |
245.11 |
IUPAC名 |
2-[3-[(2S)-2-azaniumyl-2-carboxyethyl]diazirin-3-yl]ethylazanium;dichloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChIキー |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
SMILES |
C(C[NH3+])C1(N=N1)CC(C(=O)O)[NH3+].[Cl-].[Cl-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)

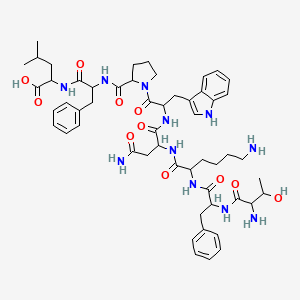
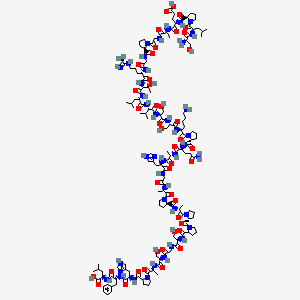

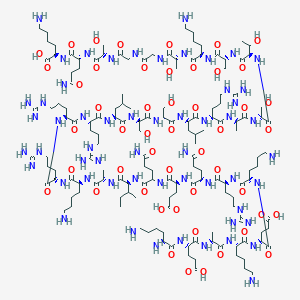


![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)

